JNJ-55308942 - 2166558-11-6

JNJ-55308942

Catalog Number: EVT-270701
CAS Number: 2166558-11-6
Molecular Formula: C17H12F5N7O
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-55308942 is a novel, high-affinity, selective, brain-penetrant P2X7 antagonist.
Synthesis Analysis

The synthesis of JNJ-55308942 involves multi-step chemical reactions aimed at constructing its complex molecular framework. While specific detailed methodologies are not extensively documented in the available literature, it is known that the compound incorporates a variety of functional groups and structural motifs typical of P2X7 antagonists.

Technical Details

The synthesis typically includes:

  • Key Intermediates: The synthesis may utilize halogenated pyridines and triazole derivatives as starting materials.
  • Reagents: Common reagents include bases and solvents suitable for nucleophilic substitutions and condensation reactions.

The precise synthetic route remains proprietary but likely follows established protocols for synthesizing similar small molecules .

Molecular Structure Analysis

JNJ-55308942's molecular structure is characterized by its complex arrangement of atoms that contribute to its biological activity. The structure includes multiple fluorine atoms which enhance lipophilicity and potentially improve blood-brain barrier penetration.

Structural Data

  • 3D Structure: The compound's three-dimensional conformation can be modeled using software tools that visualize molecular dynamics.
  • Key Features: The presence of a triazole ring and multiple fluorinated groups is notable for their roles in receptor binding and selectivity.
Chemical Reactions Analysis

The chemical reactivity of JNJ-55308942 can be inferred from its structure. As a P2X7 receptor antagonist, it interacts with adenosine triphosphate (ATP) at the receptor site, inhibiting downstream signaling pathways that lead to inflammation.

Technical Details

  • Reactions: JNJ-55308942 has been shown to attenuate interleukin-1 beta (IL-1β) release in vitro in response to ATP stimulation .
  • In Vivo Activity: In animal models, it demonstrated significant effects on neuroinflammation markers when administered orally .
Mechanism of Action

JNJ-55308942 functions primarily as an antagonist of the P2X7 receptor. This receptor is activated by ATP and plays a crucial role in mediating inflammatory responses within the central nervous system.

Process and Data

Upon administration:

  1. Receptor Binding: JNJ-55308942 binds selectively to the P2X7 receptor.
  2. Inhibition of IL-1β Release: It prevents the ATP-induced release of IL-1β from microglia, thereby reducing neuroinflammation .
  3. Therapeutic Potential: This mechanism underlies its potential utility in treating conditions like bipolar disorder where neuroinflammation is implicated.
Physical and Chemical Properties Analysis

Physical Properties

JNJ-55308942 exhibits:

  • Solubility: Likely moderate due to the presence of hydrophobic fluorinated groups.
  • Stability: Stability under physiological conditions has not been extensively characterized but is crucial for pharmacokinetic evaluations.

Chemical Properties

Key chemical properties include:

  • pKa Values: Reported values suggest moderate acidity/basicity which may influence its pharmacodynamics.
  • Partition Coefficient (LogP): A favorable LogP value indicates good lipophilicity, aiding in brain penetration .
Applications

JNJ-55308942 is primarily being explored for its therapeutic applications in:

  • Bipolar Disorder: Clinical trials are assessing its efficacy in reducing depressive episodes associated with this condition.
  • Neuroinflammatory Disorders: Its mechanism as a P2X7 antagonist positions it as a candidate for various neuropsychiatric disorders linked to inflammation .
Introduction to P2X7 Receptor Antagonism in Neuropsychiatric Disorders

Neuroinflammatory Pathways in Mood Disorders: Role of ATP-P2X7 Signaling

Neuroinflammation is increasingly recognized as a pathophysiological cornerstone of mood disorders, including major depressive disorder (MDD) and bipolar depression. Central to this process is the ATP-gated P2X7 receptor (P2X7R), a ion channel predominantly expressed on microglia—the CNS's resident immune cells. Under physiological conditions, P2X7R remains inactive due to low extracellular ATP concentrations. However, during cellular stress, injury, or inflammation, ATP is released in millimolar quantities, activating P2X7R and triggering downstream inflammatory cascades [8] [10].

Activation of P2X7R initiates two critical processes:

  • K+ efflux and NLRP3 inflammasome assembly, leading to caspase-1 activation and cleavage of pro-IL-1β/IL-18 into mature cytokines [9] [8].
  • Microglial activation and proliferation, amplifying neuroinflammation through additional cytokine/chemokine release (e.g., TNF-α, IL-6) [1] [10].

This pathway is particularly relevant in mood disorders. Elevated IL-1β levels are documented in the plasma, CSF, and postmortem brain tissue of MDD and bipolar patients. Chronic stress—a major environmental risk factor for depression—potentiates ATP release, creating a feedforward loop of neuroinflammation and neuronal dysfunction [2] [5]. Genetic studies further support this link, with gain-of-function P2X7R polymorphisms (e.g., rs2230912) associated with increased depression susceptibility [10].

Rationale for Targeting P2X7 Receptors in Bipolar Depression and Anhedonia

P2X7R antagonism represents a novel neuroimmune strategy for treatment-resistant mood disorders, particularly bipolar depression and anhedonia. Key rationales include:

  • Anhedonia and Neuroinflammation: Anhedonia—a core symptom of depression—correlates with neuroinflammatory burden. In rodent models, chronic stress upregulates hippocampal P2X7R expression and IL-1β release, directly impairing reward processing. P2X7R antagonists reverse sucrose preference deficits, a proxy for anhedonia, independent of monoaminergic pathways [1] [10].
  • Bipolar Depression Specificity: Unlike unipolar depression, bipolar depression exhibits stronger genetic links to P2X7R variants. The receptor’s role in mitochondrial dysfunction and glutamate dysregulation also aligns with bipolar pathophysiology [4] [10].
  • Brain Penetrance Necessity: Peripheral anti-inflammatory agents (e.g., NSAIDs) show limited efficacy in mood disorders, underscoring the need for CNS-penetrant antagonists to target microglial P2X7R directly [5] [10].

Table 1: Key Evidence Linking P2X7R to Neuropsychiatric Disorders

Evidence TypeFindingRelevance to Mood Disorders
GeneticGain-of-function SNP rs2230912 associated with depression/bipolar disorder [10]Identifies patient subgroups likely to benefit from P2X7R antagonism
Preclinical ModelsP2X7R-KO mice show antidepressant/anti-anhedonic phenotypes [10]Validates P2X7R as a therapeutic target
Clinical BiomarkersElevated IL-1β in CSF/plasma of MDD/bipolar patients [5] [8]Supports role of P2X7R-NLRP3-IL-1β axis in pathology

JNJ-55308942 as a Case Study in Neuroimmune Drug Development

JNJ-55308942 (developed by Janssen Pharmaceuticals) exemplifies the translational potential of CNS-penetrant P2X7R antagonists. It is a high-affinity, selective, orally bioavailable P2X7 antagonist currently in clinical development for bipolar depression (NCT03151486) [4] [6]. Its design addresses historical challenges in targeting neuroinflammation:

  • Blood-Brain Barrier (BBB) Penetration: Unlike earlier P2X7 antagonists, JNJ-55308942 achieves a brain/plasma ratio of ~1, enabling effective engagement of microglial targets [1] [6].
  • Functional Antagonism: It blocks ATP-induced ion flux and subsequent IL-1β release without inverse agonism, preserving physiological P2X7R function [1].

Table 2: Molecular and Pharmacological Profile of JNJ-55308942

ParameterHuman P2X7RRat P2X7RMethod
Binding Affinity (Ki)7.1 nM2.9 nMRadioligand binding
Functional IC5010 nM15 nMIL-1β release assay
Brain PenetranceBrain/plasma = 1 (rat)-Autoradiography/LC-MS
Selectivity>100-fold vs. other P2X receptorsCalcium flux assays

Properties

CAS Number

2166558-11-6

Product Name

JNJ-55308942

IUPAC Name

[(6S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanone

Molecular Formula

C17H12F5N7O

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1

InChI Key

LMDWZBQISRTEBH-QMMMGPOBSA-N

SMILES

CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F

Solubility

Soluble in DMSO

Synonyms

JNJ-55308942; JNJ 55308942; JNJ55308942

Canonical SMILES

CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F

Isomeric SMILES

C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.